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tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate typically involves the reaction of 7-fluoroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
tert-Butyl (7-fluoroisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (7-fluoroquinolin-4-yl)carbamate: Similar in structure but with a different position of the fluorine atom.
tert-Butyl (7-chloroisoquinolin-3-yl)carbamate: Similar but with a chlorine atom instead of fluorine.
tert-Butyl (7-bromoisoquinolin-3-yl)carbamate: Similar but with a bromine atom instead of fluorine. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
tert-butyl N-(7-fluoroisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
DLHXNWAPSCOKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)F |
Origin of Product |
United States |
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